molecular formula C13H21NO B1437168 N-(2-Isopropoxybenzyl)-1-propanamine CAS No. 1040685-17-3

N-(2-Isopropoxybenzyl)-1-propanamine

Cat. No.: B1437168
CAS No.: 1040685-17-3
M. Wt: 207.31 g/mol
InChI Key: VJOUSEKDBOXFMS-UHFFFAOYSA-N
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Description

“N-(2-Isopropoxybenzyl)-2-butanamine” is a biochemical used for proteomics research . Its molecular formula is C14H23NO, and it has a molecular weight of 221.34 .


Molecular Structure Analysis

The molecular structure of “N-(2-Isopropoxybenzyl)-2-butanamine” consists of 14 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom .


Physical and Chemical Properties Analysis

“N-(2-Isopropoxybenzyl)-2-butanamine” has a molecular weight of 221.34 g/mol . Other physical and chemical properties are not specified in the sources I found.

Scientific Research Applications

Synthesis and Functionalization

  • Bulky Alkylaminophenol Chelates: Aminophenols, including compounds like N-(2-Isopropoxybenzyl)-1-propanamine, are significant in coordination chemistry. Their structural and electronic character and the potential for bioactivation are notable. The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines is a challenge, but recent studies describe successful methods, highlighting their potential for further functionalization (Olesiejuk et al., 2018).

Analysis and Detection Methods

  • Analytical Methods for Isomers: Research has developed methods to distinguish compounds like this compound from their isomers. Techniques like liquid chromatography and mass spectrometry are crucial for identifying these compounds, which are often structurally similar to controlled substances (Deruiter et al., 1990).
  • Detection in Biological Samples: Techniques using molecular-imprinted polymer-based sorbents have been applied to detect trace amounts of similar compounds in biological samples like urine. This method enhances sensitivity and specificity, crucial for forensic and clinical toxicology (Bykov et al., 2017).

Potential Pharmacological Properties

  • Receptor Interaction Profiles: N-2-methoxybenzyl derivatives of phenethylamines, structurally related to this compound, have been studied for their interaction with various receptors. These studies help understand their potential pharmacological effects, which could range from hallucinogenic to stimulant properties (Rickli et al., 2015).

Chemical Characterization

  • Spectroscopic and Crystallographic Characterization: Substitution reactions of compounds similar to this compound have been explored, leading to the synthesis of fully substituted derivatives. These compounds have been characterized using techniques like mass spectrometry, infrared spectroscopy, and X-ray crystallography, providing in-depth insights into their chemical structure (Elmas, 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-Isopropoxybenzyl)-1-propanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with translocator protein (TSPO), a mitochondrial membrane protein involved in cholesterol transport, apoptosis, and cell proliferation . The nature of these interactions includes binding to the TSPO, which can influence its activity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TSPO can lead to changes in mitochondrial function, which in turn affects cellular energy production and apoptosis . Additionally, it may impact the expression of genes involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as TSPO. This binding can result in the activation or inhibition of TSPO’s functions, leading to changes in cellular processes. For instance, the binding of this compound to TSPO can modulate mitochondrial membrane permeability and influence the release of apoptotic factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact changes significantly at certain dosage levels. It is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by enzymes involved in the breakdown of amines, leading to the production of metabolites that can further influence cellular processes . Understanding these metabolic pathways is essential for determining the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This can affect its localization and accumulation within specific tissues . The compound’s distribution pattern can influence its effectiveness and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its interaction with TSPO suggests that it may localize to the mitochondria, where it can influence mitochondrial function and cellular energy production .

Properties

IUPAC Name

N-[(2-propan-2-yloxyphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-9-14-10-12-7-5-6-8-13(12)15-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOUSEKDBOXFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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